molecular formula C11H13Cl2NO2 B8125816 4-Morpholinobenzoyl chloride hydrochloride CAS No. 1260777-79-4

4-Morpholinobenzoyl chloride hydrochloride

Cat. No.: B8125816
CAS No.: 1260777-79-4
M. Wt: 262.13 g/mol
InChI Key: FEPUKWZIWAYMHC-UHFFFAOYSA-N
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Description

4-Morpholinobenzoyl chloride hydrochloride is a chemical compound with the molecular formula C11H12ClNO2·HCl. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a morpholine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Morpholinobenzoyl chloride hydrochloride can be synthesized from 4-morpholinobenzoic acid. The synthesis involves the reaction of 4-morpholinobenzoic acid with thionyl chloride (SOCl2) to form 4-morpholinobenzoyl chloride. This intermediate is then treated with hydrochloric acid (HCl) to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but is optimized for large-scale production. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinobenzoyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-morpholinobenzoic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran, acetonitrile

    Catalysts: Pyridine, triethylamine

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

4-Morpholinobenzoyl chloride hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-morpholinobenzoyl chloride hydrochloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The morpholine ring enhances its solubility and reactivity, making it a valuable reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl chloride: Lacks the morpholine ring, making it less soluble and less reactive in certain reactions.

    4-Morpholinobenzoic acid: The carboxylic acid derivative, which is less reactive compared to the acyl chloride.

    4-Morpholinobenzamide: The amide derivative, which has different reactivity and applications.

Uniqueness

4-Morpholinobenzoyl chloride hydrochloride is unique due to the presence of both the benzoyl chloride and morpholine functionalities. This combination enhances its reactivity and solubility, making it a versatile reagent in various chemical transformations.

Properties

IUPAC Name

4-morpholin-4-ylbenzoyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2.ClH/c12-11(14)9-1-3-10(4-2-9)13-5-7-15-8-6-13;/h1-4H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPUKWZIWAYMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260777-79-4
Record name Benzoyl chloride, 4-(4-morpholinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260777-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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